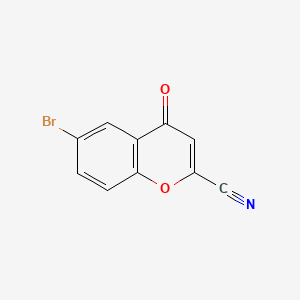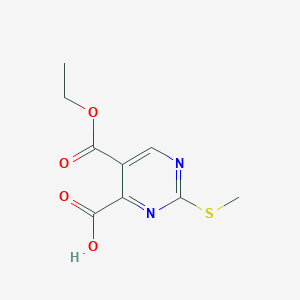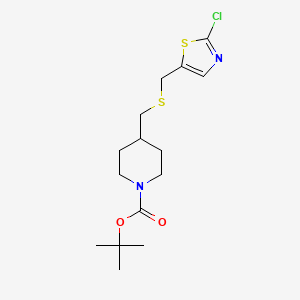
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- is an organic compound with the molecular formula C₈H₈FNO It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with an ethyl group at the 6th position and a fluorine atom at the 4th position
Vorbereitungsmethoden
The synthesis of 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with ethyl and fluorine substituents under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- can be compared with other pyridinecarboxaldehyde derivatives such as:
2-Pyridinecarboxaldehyde: Lacks the ethyl and fluorine substituents, making it less sterically hindered.
6-Ethyl-2-pyridinecarboxaldehyde: Similar but lacks the fluorine atom, affecting its reactivity and interactions.
4-Fluoro-2-pyridinecarboxaldehyde: Similar but lacks the ethyl group, influencing its physical and chemical properties. The presence of both ethyl and fluorine substituents in 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- makes it unique in terms of its steric and electronic characteristics.
Eigenschaften
CAS-Nummer |
614752-50-0 |
|---|---|
Molekularformel |
C8H8FNO |
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
6-ethyl-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8FNO/c1-2-7-3-6(9)4-8(5-11)10-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
WAPPVHWOCDWWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)





![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)


